molecular formula C26H25N3O5S B2654104 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-66-7

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2654104
CAS No.: 851977-66-7
M. Wt: 491.56
InChI Key: ZARLVRUBAOPSGF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields This compound features a thienopyridazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thienopyridazine core, followed by the introduction of the methoxyphenyl and phenylbutanamido groups. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups and the thienopyridazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-3-34-26(32)23-20-16-35-24(27-21(30)11-7-10-17-8-5-4-6-9-17)22(20)25(31)29(28-23)18-12-14-19(33-2)15-13-18/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARLVRUBAOPSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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